2-[6-(4-Methoxyphenoxy)hexylamino]ethanol
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Overview
Description
2-[6-(4-Methoxyphenoxy)hexylamino]ethanol is a chemical compound with a complex structure that includes a methoxyphenoxy group, a hexyl chain, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methoxyphenoxy)hexylamino]ethanol typically involves the reaction of 4-methoxyphenol with 1-bromohexane to form 4-methoxyphenoxyhexane. This intermediate is then reacted with ethanolamine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Methoxyphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[6-(4-Methoxyphenoxy)hexylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(4-Methoxyphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(2-Methoxyphenoxy)hexylamino]ethanol
- 2-[6-(3-Methoxyphenoxy)hexylamino]ethanol
Comparison
Compared to similar compounds, 2-[6-(4-Methoxyphenoxy)hexylamino]ethanol may exhibit unique properties due to the position of the methoxy group on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-[6-(4-methoxyphenoxy)hexylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-18-14-6-8-15(9-7-14)19-13-5-3-2-4-10-16-11-12-17/h6-9,16-17H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMABIYJNEACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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